1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
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Overview
Description
1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2.
Scientific Research Applications
1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used in medicinal chemistry for the treatment of various human diseases . They are known to interact with different targets, leading to diverse biological profiles .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a component of this compound, have been compared with the parent aromatic pyrrole and cyclopentane . This comparison could provide insights into the potential ADME properties of the compound.
Result of Action
The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
Steric factors are known to influence the biological activity of compounds with a pyrrolidine ring .
Safety and Hazards
Preparation Methods
The synthesis of 1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride typically involves the reaction of pyrrolidine with pyrazole under specific conditions. One common method involves the use of enaminones and hydrazines in the presence of a catalyst such as iodine. The reaction proceeds through a cascade mechanism, resulting in the formation of the pyrazole ring . Industrial production methods may involve bulk synthesis and custom synthesis processes to ensure high purity and yield .
Chemical Reactions Analysis
1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the pyrazole ring .
Comparison with Similar Compounds
1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride can be compared with other similar compounds, such as:
3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole: This compound has similar structural features but differs in the substitution pattern on the pyrazole ring.
1-(Pyrrolidin-3-yl)-1H-pyrazole: This compound lacks the dihydrochloride salt form, which may affect its solubility and reactivity.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of 1-Pyrrolidin-3-yl-1H-pyrazole dihydrochloride involves the reaction of pyrrolidine with 1H-pyrazole in the presence of a suitable acid catalyst followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Pyrrolidine", "1H-pyrazole", "Acid catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrrolidine and 1H-pyrazole are mixed together in the presence of an acid catalyst such as p-toluenesulfonic acid.", "Step 2: The mixture is heated under reflux for several hours to allow the reaction to take place.", "Step 3: After the reaction is complete, the mixture is cooled and hydrochloric acid is added dropwise to form the dihydrochloride salt of the product.", "Step 4: The dihydrochloride salt is filtered, washed with cold water and dried under vacuum to obtain the final product, 1-Pyrrolidin-3-yl-1H-pyrazole dihydrochloride." ] } | |
CAS No. |
1242339-08-7 |
Molecular Formula |
C7H12ClN3 |
Molecular Weight |
173.64 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylpyrazole;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-3-9-10(5-1)7-2-4-8-6-7;/h1,3,5,7-8H,2,4,6H2;1H |
InChI Key |
NTSWFLOEQVDSJQ-UHFFFAOYSA-N |
SMILES |
C1CNCC1N2C=CC=N2.Cl.Cl |
Canonical SMILES |
C1CNCC1N2C=CC=N2.Cl |
Origin of Product |
United States |
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